FXR Agonist Potency: CDCA Demonstrates Superior Efficacy Relative to DCA, CA, and UDCA
In a mammalian two-hybrid assay measuring steroid receptor coactivator-1 (SRC-1) recruitment to the FXR ligand-binding domain, CDCA was the most potent and efficacious natural bile acid tested. CDCA exhibited an EC50 of 11.7 μM, which is 1.6-fold more potent than deoxycholic acid (DCA; EC50 = 19.0 μM). Ursodeoxycholic acid (UDCA) displayed minimal activity, and cholic acid (CA) was completely inactive [1]. This rank order of potency was conserved in a functional assay measuring CYP7A1 mRNA repression in HepG2 cells, where CDCA (IC50 = 8.7 μM) was 3.1-fold more potent than DCA (IC50 = 27.2 μM) [1].
| Evidence Dimension | FXR agonist potency (EC50 for SRC-1 recruitment) |
|---|---|
| Target Compound Data | 11.7 μM (CDCA) |
| Comparator Or Baseline | DCA: 19.0 μM; UDCA: minimal activity; CA: inactive |
| Quantified Difference | 1.6-fold more potent than DCA; UDCA and CA functionally inactive |
| Conditions | Mammalian two-hybrid assay; FXR ligand-binding domain; SRC-1 coactivator recruitment |
Why This Matters
For FXR activation studies, CDCA provides a robust endogenous reference agonist signal, whereas CA or UDCA cannot substitute as positive controls.
- [1] Bramlett KS, Yao S, Burris TP. Correlation of farnesoid X receptor coactivator recruitment and cholesterol 7α-hydroxylase gene repression by bile acids. Mol Genet Metab. 2000;71(4):609-615. doi:10.1006/mgme.2000.3106 View Source
